N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide hydrochloride
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Description
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C18H30ClN3O4S and its molecular weight is 419.97. The purity is usually 95%.
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Scientific Research Applications
Characterizing Polymorphism in Drug Development
Takeguchi et al. (2015) investigated the polymorphism of ASP3026, a novel inhibitor of the fusion protein EML4-ALK, identifying five polymorphs and a hydrate. The study aimed to select the most stable polymorph for solid formulations, highlighting the importance of understanding polymorphism in the drug development process (Takeguchi et al., 2015).
Discovery of Novel Receptor Antagonists
Liao et al. (2000) synthesized a series of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective 5-HT(1B/1D) antagonists. These compounds demonstrated high affinities for serotonergic receptors in receptor binding profiles, showing potential for therapeutic applications in neurological disorders (Liao et al., 2000).
Silent Serotonin Receptor Antagonist
Forster et al. (1995) provided a pharmacological profile of WAY-100635, a silent serotonin 5-HT1A receptor antagonist. The compound showed high affinity and selectivity for the 5-HT1A receptor and was potent in functional assays, indicating its utility in studying 5-HT1A receptor function (Forster et al., 1995).
Biocatalysis in Drug Metabolism
Zmijewski et al. (2006) demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide potentiator of AMPA receptors. This approach supported the full structure characterization of metabolites, showcasing the application of biocatalysis in drug metabolism studies (Zmijewski et al., 2006).
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-3-(4-methoxyphenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S.ClH/c1-3-20-11-13-21(14-12-20)26(23,24)15-10-19-18(22)9-6-16-4-7-17(25-2)8-5-16;/h4-5,7-8H,3,6,9-15H2,1-2H3,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVNTAPJUYBJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)CCC2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.